1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
Description
This compound features a pyridazine-piperazine core linked to a 4-methoxyphenyl group and a 1-methylindole-3-yl ethanone moiety. Its molecular formula is C₂₇H₂₈N₆O₂, with an average molecular weight of 476.56 g/mol (estimated from analogous structures in ). The 1-methylindole group may enhance lipophilicity and receptor binding, as indole derivatives are known for superior CB1 affinity compared to pyrrole analogs .
Properties
IUPAC Name |
1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-29-18-20(22-5-3-4-6-24(22)29)17-26(32)31-15-13-30(14-16-31)25-12-11-23(27-28-25)19-7-9-21(33-2)10-8-19/h3-12,18H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLXCQAARHTYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article aims to present a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C25H28N4O2 |
| Molecular Weight | 416.525 g/mol |
| IUPAC Name | This compound |
The primary biological activity of this compound is attributed to its role as an acetylcholinesterase (AChE) inhibitor. AChE is crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in various cognitive functions. By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, which can enhance cholinergic transmission and potentially alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's disease .
Biochemical Pathways
- Inhibition of AChE : The compound binds to the active site of AChE, preventing it from breaking down acetylcholine.
- Increased Cholinergic Activity : Elevated acetylcholine levels can lead to improved cognitive functions and memory retention.
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Neuroprotective Effects : The inhibition of AChE may provide neuroprotective benefits, particularly in models of neurodegeneration.
- Anti-inflammatory Properties : Some pyridazine derivatives have shown anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions .
- Antimicrobial Activity : Certain derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazine derivatives similar to the compound :
- Neuroprotective Studies :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The table below highlights structural differences and pharmacological implications:
Receptor Binding and Selectivity Trends
- Indole vs. Pyrrole Derivatives: Indole-containing compounds (e.g., target compound, ) exhibit higher CB1 receptor affinity compared to pyrrole analogs. For example, pyrrole-derived cannabinoids show 3–5-fold lower potency in hypomobility assays .
- Substituent Effects :
- 4-Methoxyphenyl (Target Compound) : May enhance solubility but reduce CB1 binding compared to chlorophenyl groups (), which increase electron-withdrawing effects .
- Trifluoromethyl () : Improves metabolic stability and selectivity for peripheral receptors .
- Piperazine Linkers : Flexibility of the piperazine ring (e.g., ’s hydroxypropoxy-piperazine) can modulate blood-brain barrier penetration .
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions with controlled conditions (e.g., temperature, solvent choice) and catalysts (e.g., palladium on carbon). Key steps include coupling the pyridazin-3-yl and indol-3-yl moieties via piperazine linkers. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity .
Q. Which analytical techniques are critical for verifying the compound’s purity and structural identity?
Essential techniques include:
- NMR spectroscopy (1H/13C) to confirm bond connectivity and functional groups.
- HPLC for purity assessment and quantification of byproducts.
- Mass spectrometry (MS) to validate molecular weight.
- Infrared (IR) spectroscopy for functional group identification. These methods are standard for validating synthetic outcomes .
Q. What structural features contribute to the compound’s potential pharmacological activity?
The piperazine linker enhances solubility and facilitates interactions with biological targets, while the 4-methoxyphenyl and 1-methylindole moieties may engage in π-π stacking or hydrogen bonding with enzymes/receptors. The pyridazine core could mimic purine bases, enabling kinase inhibition .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and selectivity for specific targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like kinases or GPCRs. Density functional theory (DFT) calculations assess electronic properties, while pharmacophore mapping identifies critical binding features. Cross-validation with experimental data (e.g., surface plasmon resonance) is recommended to refine predictions .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response assays to establish potency (EC50/IC50) under standardized conditions.
- Off-target profiling (e.g., kinase panels) to identify confounding interactions.
- Structural analogs to isolate pharmacophore contributions.
- Crystallographic studies (e.g., using SHELX or CCP4 ) to correlate binding modes with activity .
Q. How do modifications to the pyridazine or indole moieties alter pharmacological profiles?
- Pyridazine substitution : Fluorination at C6 may enhance metabolic stability; methyl groups can modulate steric hindrance.
- Indole modification : Replacing 1-methyl with bulkier groups (e.g., isopropyl) may improve target selectivity.
- Piperazine replacement : Morpholine or thiomorpholine analogs can alter pharmacokinetics. Systematic SAR studies with in vitro/in vivo validation are critical .
Q. What in vitro models are optimal for evaluating pharmacokinetic properties?
- Caco-2 cells for intestinal absorption potential.
- Microsomal stability assays (human liver microsomes) to predict metabolic clearance.
- Plasma protein binding assays (e.g., equilibrium dialysis) to assess bioavailability.
- hERG inhibition assays to screen for cardiac toxicity risks .
Q. How is X-ray crystallography applied to determine stereochemistry and conformational stability?
Single-crystal X-ray diffraction (using SHELX or CCP4 suites) resolves absolute configuration and intramolecular interactions. Data collection at cryogenic temperatures minimizes radiation damage. Refinement protocols (e.g., SHELXL) validate bond lengths/angles against theoretical models .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to optimize reaction yields and minimize byproducts .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Compliance : Follow institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
